3-(4-phenylpiperazin-1-yl)propanoic acid
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Overview
Description
3-(4-phenylpiperazin-1-yl)propanoic acid is a chemical compound that features a piperazine ring substituted with a phenyl group and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid typically involves the reaction of 4-phenylpiperazine with a suitable propionic acid derivative. One common method is the reductive amination of 4-phenylpiperazine with propionic acid or its derivatives using reducing agents such as sodium cyanoborohydride in methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups onto the phenyl ring or the piperazine moiety.
Scientific Research Applications
3-(4-phenylpiperazin-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-phenylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurological functions . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar piperazine moiety but has different substituents and applications.
4-[2-Hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another related compound with a piperazine ring, used in pharmacological studies.
Uniqueness
3-(4-phenylpiperazin-1-yl)propanoic acid is unique due to its specific structural features and the presence of both a phenyl group and a propionic acid moiety. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXGOBSASOVDKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293073 |
Source
|
Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124078-87-1 |
Source
|
Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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